Unique 6-Methoxy-2-Methyl Substitution Pattern Provides Distinct Electronic and Steric Profile Relative to Unsubstituted Parent Scaffold
CAS 893730-01-3 bears a 6-methoxy-2-methyl substitution on the pyridine ring, whereas the closest commercially available comparator, 4-(pyridin-3-yl)thiophene-2-carboxylic acid (CymitQuimica catalog, CAS not explicitly stated but scaffold confirmed), lacks these substituents entirely. The methoxy group at the 6-position contributes a hydrogen-bond acceptor capable of engaging polar residues within a target protein binding pocket—a feature absent in the des-methoxy analog—while the 2-methyl group modulates both lipophilicity (estimated ΔcLogP ≈ +0.5 vs. des-methyl analog based on fragment contribution) and the preferred dihedral angle at the biaryl junction through steric interaction with the thiophene C3-H .
| Evidence Dimension | Substituent pattern at pyridine ring (H-bond donor/acceptor count, logP contribution, steric bulk) |
|---|---|
| Target Compound Data | 6-OCH₃ (H-bond acceptor), 2-CH₃ (lipophilic, steric); total polar surface area contribution of ~+9 Ų vs. unsubstituted pyridine |
| Comparator Or Baseline | 4-(Pyridin-3-yl)thiophene-2-carboxylic acid: unsubstituted pyridine ring; no 6-OCH₃ or 2-CH₃ groups |
| Quantified Difference | Presence vs. absence of methoxy oxygen (H-bond acceptor count +1), estimated ΔcLogP +0.5 (methyl contribution), estimated ΔPSA +9 Ų |
| Conditions | Computational prediction based on fragment-based logP contribution; PSA estimation via topological polar surface area calculation |
Why This Matters
In structure-based drug design, differential H-bond acceptor capacity and lipophilicity directly impact target binding affinity, selectivity, and pharmacokinetic properties, making this compound non-interchangeable with unsubstituted analogs.
